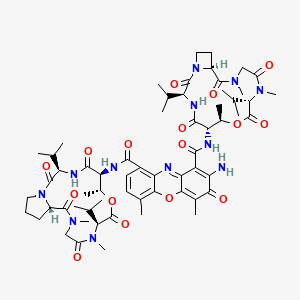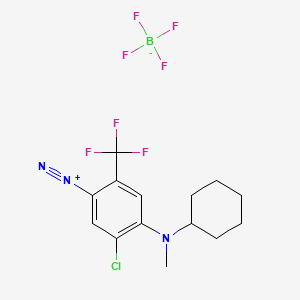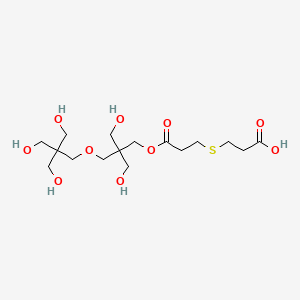
2,7-Dibenzylcycloheptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibenzylcycloheptanone: is an organic compound with the molecular formula C21H22O It is a derivative of cycloheptanone, where two benzyl groups are attached to the 2nd and 7th positions of the cycloheptanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibenzylcycloheptanone typically involves the alkylation of cycloheptanone with benzyl halides in the presence of a strong base. One common method is the use of sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dibenzylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of nitro, halogen, or other functional groups on the benzyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,7-Dibenzylcycloheptanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,7-Dibenzylcycloheptanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibenzylcycloheptanone
- 2,7-Diphenylcycloheptanone
- 2,7-Dibenzylcyclohexanone
Comparison: 2,7-Dibenzylcycloheptanone is unique due to the specific positioning of the benzyl groups on the cycloheptanone ring. This structural feature influences its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit distinct properties and applications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
49709-10-6 |
|---|---|
Molekularformel |
C21H24O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2,7-dibenzylcycloheptan-1-one |
InChI |
InChI=1S/C21H24O/c22-21-19(15-17-9-3-1-4-10-17)13-7-8-14-20(21)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
InChI-Schlüssel |
XFNFGJGJPGMVOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















